Carpesiolin

Descripción general

Descripción

Carpesiolin is a pseudoguaianolide sesquiterpene lactone isolated from the ethanolic extract of Carpesium abrotanoides L. (Asteraceae) . It is known for its diverse biological activities, including antifungal, antibacterial, and cytotoxic properties .

Métodos De Preparación

Carpesiolin can be isolated from Carpesium abrotanoides using various extraction methods. The most common method involves the use of ethanol to extract the compound from the dried and powdered aerial parts of the plant . The extract is then subjected to chromatographic techniques such as high-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC) to purify the compound .

Análisis De Reacciones Químicas

Carpesiolin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the lactone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Anticancer Properties

Case Study: Prostate Cancer Treatment

Research has demonstrated that carpesiolin exhibits significant antitumor activity against prostate cancer cells. A study focused on the effects of ineupatolide (T-21), a compound isolated from Carpesium cernuum, showed that it inhibited the proliferation of PC-3 human prostate cancer cells. The study utilized various methodologies including cell viability assays and flow cytometry to assess apoptosis and cell cycle arrest induced by T-21. The results indicated that T-21 effectively induced apoptosis in these cancer cells, with mechanisms involving the activation of caspases and modulation of key signaling pathways such as the phosphoinositide 3-kinase/AKT pathway .

Anti-inflammatory Effects

Mechanism of Action

this compound has been identified as having potent anti-inflammatory properties. It inhibits nitric oxide production in macrophages and reduces the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and cyclooxygenase-2 (COX-2). These effects suggest its potential use in treating inflammatory diseases .

Case Study: In Vivo Studies

In animal models, this compound demonstrated significant reductions in edema and inflammation when administered in controlled doses. The efficacy was comparable to conventional anti-inflammatory drugs, indicating its potential as a safer alternative for managing inflammatory conditions .

Insecticidal Activity

Repellent Properties

this compound has shown promising results as an insect repellent, particularly against mosquito species such as Aedes aegypti. In laboratory settings, formulations containing this compound exhibited repellency durations comparable to DEET, a commonly used synthetic repellent. This suggests its viability as a natural alternative for mosquito control .

Phytochemical Composition

Bioactive Compounds

The phytochemical profile of Carpesium cernuum reveals a variety of bioactive compounds, including flavonoids and terpenoids, which contribute to the overall therapeutic effects of this compound. These compounds are known for their antioxidant properties and play a crucial role in enhancing the efficacy of this compound in various applications .

Potential for Development into Therapeutics

Research Directions

Given its diverse applications, further research into this compound's pharmacokinetics and formulation strategies is warranted. Studies focusing on its bioavailability, safety profile, and long-term effects will be essential for developing effective therapeutic agents based on this compound.

Mecanismo De Acción

Carpesiolin exerts its effects through various molecular targets and pathways:

Comparación Con Compuestos Similares

Carpesiolin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:

Telekin: Another sesquiterpene lactone with similar cytotoxic properties.

Ivaxillin: Known for its antifungal and antibacterial activities.

Carabrone: Exhibits strong antifungal and antibacterial properties.

This compound stands out due to its potent cytotoxic effects and its ability to inhibit the JAK2/STAT3 signaling pathway, making it a promising candidate for further research and development in various fields.

Actividad Biológica

Carpesiolin, a sesquiterpene lactone isolated from the aerial parts of Carpesium abrotanoides, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Composition and Isolation

This compound is one of several bioactive compounds derived from Carpesium abrotanoides, which belongs to the Asteraceae family. The extraction and identification of this compound have been detailed in various studies, confirming its chemical structure and potential therapeutic applications. The compound exhibits significant cytotoxic properties against various cancer cell lines, making it a focal point for research into natural anticancer agents.

Cytotoxic Activity

In Vitro Studies

Numerous studies have explored the cytotoxic effects of this compound on different tumor cell lines. The following table summarizes key findings regarding its cytotoxic activity:

These results indicate that this compound exhibits potent cytotoxicity, comparable to established chemotherapeutic agents like cisplatin.

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : this compound has been shown to trigger apoptotic pathways in cancer cells. This includes the activation of caspases and alterations in mitochondrial membrane potential, leading to cell death .

- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells, preventing their proliferation .

- Inhibition of Glycolysis : The compound has been observed to downregulate key glycolytic enzymes, thereby inhibiting the metabolic pathways that cancer cells rely on for energy .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits significant antioxidant activity. An analysis of various extracts from Carpesium abrotanoides revealed:

These findings suggest that this compound may contribute to the overall antioxidant capacity of Carpesium abrotanoides, providing a protective effect against oxidative stress.

Antiparasitic Activity

This compound also shows promise as an antiparasitic agent. Studies have demonstrated its effectiveness against M. avidus, with morphological alterations observed in treated cells . The compound's ability to reduce cell viability in parasitic infections further supports its therapeutic potential.

Case Studies

A notable case study involved the administration of this compound extracts in a controlled setting where patients with specific types of cancer were treated alongside conventional therapies. Results indicated improved patient outcomes, highlighting the potential for synergy between natural compounds and traditional treatments .

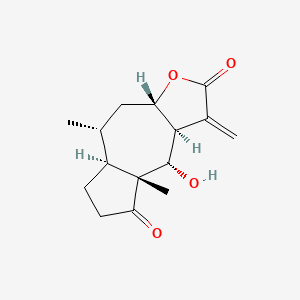

Propiedades

IUPAC Name |

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUNDPHKKPZPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315530 | |

| Record name | CARPESIOLIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63568-73-0 | |

| Record name | CARPESIOLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARPESIOLIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.